tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate is a chiral cyclohexylcarbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino acetamido substituent on the cyclohexyl backbone. The stereochemistry (1R,4R) indicates a trans configuration, which may influence its conformational stability and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPMTLREPZUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions involving cyclohexene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Dimethylaminoacetamido Group: This step involves the reaction of dimethylamine with acetic anhydride to form dimethylaminoacetamide, which is then coupled with the cyclohexylcarbamate intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Replacement of the tert-butyl group with other functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its steric and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.
Protein Modification: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Therapeutics: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Studied for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism by which tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several cyclohexylcarbamate derivatives. Key differences lie in the substituents on the cyclohexylamine moiety, which significantly alter physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate
- Structural Difference: Replaces the dimethylamino acetamido group with a 2-fluorobenzamido substituent.
- Reduced basicity compared to the dimethylamino group may decrease solubility in acidic environments.
Molecular Data :
Property Value Molecular Formula C₁₈H₂₄FN₂O₃ Molecular Weight ~335.4 g/mol
tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate
- Structural Difference: Substitutes the dimethylamino acetamido with a 2-chlorobenzamido group.
- The electron-withdrawing effect of chlorine could reduce the compound’s nucleophilicity.
Molecular Data :
Property Value Molecular Formula C₁₈H₂₅ClN₂O₃ Molecular Weight 352.856 g/mol Boiling Point 513.1±50.0 °C Flash Point 264.1±30.1 °C
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
- Structural Difference: Features a 2-bromobenzylamino group instead of acetamido.
- Impact: Bromine’s higher molecular weight (383.32 g/mol) may influence pharmacokinetics, such as prolonged half-life due to slower metabolic clearance .
Molecular Data :
Property Value Molecular Formula C₁₈H₂₇BrN₂O₂ Purity 97%
tert-Butyl (1R,4R)-4-oxetan-3-ylamino-cyclohexylcarbamate
- Structural Difference: Substitutes dimethylamino acetamido with an oxetan-3-ylamino group.
- Impact :
Physicochemical Properties
*LogP: Octanol-water partition coefficient (estimated using fragment-based methods).
Biological Activity
tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate, with CAS number 652138-87-9, is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 242.36 g/mol
- Structure : Contains a tert-butyl group, a cyclohexyl ring, and a dimethylaminoacetamido moiety.
| Property | Value |
|---|---|
| CAS Number | 652138-87-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 242.36 g/mol |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that this compound may act as an inhibitor or modulator of certain pathways, particularly those related to neurotransmission and cellular signaling.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly in the context of conditions like depression and anxiety.
- Antinociceptive Activity : Preliminary studies suggest that it may exhibit pain-relieving properties, making it a candidate for further investigation in pain management therapies.
- Anti-inflammatory Effects : There is emerging evidence that this compound could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Study 1: Neuropharmacological Evaluation
A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors when administered at specific dosages. The results indicated alterations in serotonin and norepinephrine levels, suggesting its potential as an anxiolytic agent.
Study 2: Pain Management Research
In another research project focused on pain management, the compound was tested for its antinociceptive effects using the formalin test in rodents. Results indicated a dose-dependent reduction in pain responses, supporting its potential utility in developing new analgesics.
Table 2: Summary of Biological Studies on this compound
Q & A
Basic: What are the common synthetic routes for synthesizing tert-Butyl (1R,4R)-4-[2-(dimethylamino)acetamido]cyclohexylcarbamate, and how are intermediates characterized?**
Methodological Answer:
The synthesis typically involves multi-step protocols, including reductive amination and carbamate protection. For example, a related tert-butyl carbamate derivative was synthesized via reaction of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using HOAc and NaHB(OAc)₃ as reagents, followed by LiAlH₄ reduction in THF . Intermediates are characterized using ¹H NMR (e.g., δ 8.22 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ peaks) to confirm regiochemistry and purity. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to avoid side products .
Advanced: How can researchers address stereochemical challenges in synthesizing tert-Butyl carbamates with specific R configurations?
Methodological Answer:
Stereochemical control requires chiral catalysts or enantioselective conditions. For example, iodolactamization has been used as a key step to enforce (1S,2R,4R) configurations in similar carbamates . Computational modeling (e.g., DFT calculations) can predict steric hindrance and guide reagent selection. Post-synthesis, chiral HPLC or X-ray crystallography (as seen in analogues like tert-butyl cis-4-hydroxycyclohexylcarbamate) validates stereochemistry . For diastereomeric mixtures, column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) is critical .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for dimethylamino (δ ~2.2–2.4 ppm), cyclohexyl protons (δ ~1.2–2.5 ppm), and tert-butyl groups (δ ~1.36 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₆H₃₀N₃O₃: 312.23 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced: What strategies optimize the yield of tert-Butyl carbamate derivatives under varying reaction conditions?
Methodological Answer:
- Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions during carbamate formation .
- Catalyst Screening : NaHB(OAc)₃ or LiAlH₄ may enhance reductive amination efficiency compared to NaBH₄ .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while DCM is ideal for acid-sensitive steps .
- Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups are stable under basic conditions but cleaved with TFA, enabling sequential functionalization .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions : Sealed containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis. Room temperature is acceptable for short-term storage if moisture-free .
- Handling : Use desiccants (silica gel) in storage vials. Avoid prolonged exposure to light, as UV degradation is observed in similar carbamates .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Introduce substituents at the cyclohexyl or dimethylamino groups (e.g., fluorobenzyl or chlorobenzyl analogues from ) to assess electronic/steric effects.
- Biological Assays : Test derivatives against target receptors (e.g., CCR2 antagonists ) using competitive binding assays (IC₅₀ measurements).
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities, guiding synthesis priorities .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 09) . Discrepancies may indicate conformational flexibility or solvent effects.
- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotameric equilibria in dimethylamino groups .
- X-ray Diffraction : Single-crystal analysis (e.g., as in tert-butyl cis-4-hydroxycyclohexylcarbamate ) provides unambiguous structural confirmation.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can researchers leverage tert-butyl carbamate intermediates for targeted drug delivery systems?
Methodological Answer:
- Prodrug Design : The Boc group can be cleaved in vivo (e.g., by esterases) to release active amines.
- Conjugation : Link the carbamate to PEGylated carriers or nanoparticles for enhanced solubility and tumor targeting .
- In Vivo Testing : Use murine models to assess pharmacokinetics (Cmax, t½) and biodistribution via LC-MS/MS .
Advanced: What methodologies identify degradation products of this compound under accelerated stability testing?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS Analysis : Detect degradation products (e.g., de-Boc derivatives or oxidized amines) using gradient elution .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
